4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
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Overview
Description
4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound that features a bromophenyl group attached to a carbamoyl group, which is further connected to a benzene ring substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of 2-bromoaniline with isophthalic acid derivatives under specific conditions. One common method is the use of a coupling reaction, where 2-bromoaniline is reacted with isophthaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-benzenedicarboxylic acid, a structural isomer with different properties.
Isophthalic Acid: 1,3-benzenedicarboxylic acid, a precursor in the synthesis of the compound.
Terephthalic Acid: 1,4-benzenedicarboxylic acid, another structural isomer with distinct applications.
Uniqueness
4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to the presence of the bromophenyl group, which imparts specific reactivity and properties. This makes it valuable in the synthesis of complex molecules and materials with tailored functionalities.
Properties
IUPAC Name |
4-[(2-bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(14(19)20)7-10(9)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVOLFCOOMUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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